molecular formula C12H15NO3S B14344006 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one CAS No. 106073-25-0

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one

Cat. No.: B14344006
CAS No.: 106073-25-0
M. Wt: 253.32 g/mol
InChI Key: UGWQPBMBVRQRES-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, a methanesulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dimethylamino compound with a methanesulfonyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a phenylprop-2-en-1-one derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminopropiophenone hydrochloride: This compound shares the dimethylamino and phenyl groups but lacks the methanesulfonyl group.

    3-Dimethylamino-1-phenylpropan-1-one: Similar in structure but differs in the position of the functional groups.

Uniqueness

3-(Dimethylamino)-2-(methanesulfonyl)-1-phenylprop-2-en-1-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

106073-25-0

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-(dimethylamino)-2-methylsulfonyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C12H15NO3S/c1-13(2)9-11(17(3,15)16)12(14)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

UGWQPBMBVRQRES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

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